molecular formula C17H28N2O B397013 2-methylphenyl 6-(1-piperazinyl)hexyl ether

2-methylphenyl 6-(1-piperazinyl)hexyl ether

Cat. No.: B397013
M. Wt: 276.4g/mol
InChI Key: NCPOHSLANZXDNL-UHFFFAOYSA-N
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Description

2-methylphenyl 6-(1-piperazinyl)hexyl ether is an organic compound that belongs to the class of piperazines Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylphenyl 6-(1-piperazinyl)hexyl ether typically involves the reaction of 1-(2-methylphenoxy)hexane with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-methylphenyl 6-(1-piperazinyl)hexyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-methylphenyl 6-(1-piperazinyl)hexyl ether involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine
  • 1-(2,3-Dichlorophenyl)piperazine

Comparison: 2-methylphenyl 6-(1-piperazinyl)hexyl ether is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other piperazine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C17H28N2O

Molecular Weight

276.4g/mol

IUPAC Name

1-[6-(2-methylphenoxy)hexyl]piperazine

InChI

InChI=1S/C17H28N2O/c1-16-8-4-5-9-17(16)20-15-7-3-2-6-12-19-13-10-18-11-14-19/h4-5,8-9,18H,2-3,6-7,10-15H2,1H3

InChI Key

NCPOHSLANZXDNL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCCCCCCN2CCNCC2

Canonical SMILES

CC1=CC=CC=C1OCCCCCCN2CCNCC2

Origin of Product

United States

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